

Check Availability & Pricing

# Application Notes: L-Galactose-<sup>13</sup>C-1 Breath Test for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | L-Galactose-13C-1 |           |
| Cat. No.:            | B12400809         | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The assessment of hepatic function is crucial in the diagnosis, staging, and management of liver diseases, as well as in the development of hepatotoxic drugs. While liver biopsy remains the gold standard for diagnosing the presence and severity of liver disease, it is an invasive procedure with potential complications.[1] Consequently, there is a significant need for non-invasive, quantitative, and reliable methods to assess liver function. The L-Galactose-<sup>13</sup>C-1 Breath Test (GBT) is a non-invasive diagnostic tool that measures the metabolic capacity of the liver, providing a quantitative assessment of functional hepatic cell mass.[2]

## **Principle of the Method**

The GBT is based on the principle that galactose is almost exclusively metabolized by the liver. [3] Following administration, <sup>13</sup>C-labeled galactose is absorbed and transported to the liver, where it enters the Leloir pathway. The rate-limiting step in this pathway is the phosphorylation of galactose to galactose-1-phosphate, a reaction catalyzed by the cytosolic enzyme galactokinase.[2][3] Subsequent enzymatic reactions convert galactose-1-phosphate into glucose-1-phosphate, which can then enter glycolysis and the tricarboxylic acid (TCA) cycle. This process ultimately leads to the oxidation of the <sup>13</sup>C-1 carbon of galactose, releasing it as labeled carbon dioxide (<sup>13</sup>CO<sub>2</sub>) in the exhaled breath.



## Methodological & Application

Check Availability & Pricing

The rate of <sup>13</sup>CO<sub>2</sub> exhalation is directly proportional to the liver's capacity to metabolize galactose, thus reflecting the functional mass of hepatocytes.[2] A reduction in liver function, as seen in cirrhosis or fibrosis, leads to a decreased rate of <sup>13</sup>C-galactose metabolism and consequently, a lower amount of <sup>13</sup>CO<sub>2</sub> in the breath.[1][4] The analysis of <sup>13</sup>CO<sub>2</sub> in breath samples can be performed using isotope ratio mass spectrometry (IRMS) or infrared spectrometry (IR).[5][6]





Click to download full resolution via product page

Caption: Metabolism of L-Galactose-13C-1 in the liver.



## **Applications in Research and Drug Development**

The GBT is a versatile tool with several key applications:

- Diagnosis of Liver Cirrhosis: The test can effectively distinguish between healthy individuals and patients with liver cirrhosis.[1][4]
- Staging of Liver Disease: GBT results correlate with the severity of liver disease. It can
  differentiate between patients with compensated versus decompensated cirrhosis and its
  results are significantly different across various stages of liver fibrosis in chronic hepatitis C.
  [4][7]
- Quantitative Assessment of Liver Function: The test provides a dynamic measure of hepatic metabolic capacity, which can be more informative than static biochemical tests.
- Monitoring Disease Progression: Serial GBT measurements can potentially track the progression of chronic liver disease or the response to therapeutic interventions.
- Investigating Inborn Errors of Metabolism: The test is used to assess whole-body galactose oxidation capacity in patients with metabolic disorders like classical galactosemia.[8]

### **Quantitative Data Summary**

The performance of the <sup>13</sup>C-Galactose Breath Test has been evaluated in various clinical settings. The tables below summarize key quantitative findings.

Table 1: Diagnostic Accuracy of GBT for Liver Cirrhosis



| Parameter   | Value | Population                              | Source |
|-------------|-------|-----------------------------------------|--------|
| Sensitivity | 93%   | Normal Subjects vs. Cirrhotics          | [4]    |
| Specificity | 87%   | Normal Subjects vs.<br>Cirrhotics       | [4]    |
| Sensitivity | 71.4% | Compensated vs. Decompensated Cirrhosis | [1]    |
| Specificity | 85.0% | Compensated vs. Decompensated Cirrhosis | [1]    |

| Accuracy | 83.7% | Compensated vs. Decompensated Cirrhosis |[1] |

Table 2: Correlation of GBT with Liver Function in a Rat Model

| Parameter           | Correlation<br>Coefficient (r) | p-value  | Model                    | Source  |
|---------------------|--------------------------------|----------|--------------------------|---------|
| SP(25) vs.<br>LW/BW | 0.923                          | < 0.0001 | Hepatectomy<br>Rat Model | [9][10] |
| S(30) vs. LW/BW     | 0.889                          | < 0.0001 | Hepatectomy Rat<br>Model | [9]     |

SP(25): Single point <sup>13</sup>CO<sub>2</sub> level at 25 minutes. S(30): Total <sup>13</sup>CO<sub>2</sub> output at 30 minutes. LW/BW: Liver weight/body weight ratio.

## Protocols: L-Galactose-13C-1 Breath Test

This section provides detailed methodologies for performing the GBT. Two primary protocols, oral and intravenous administration, are described.





Click to download full resolution via product page

Caption: General workflow for the <sup>13</sup>C-Galactose Breath Test.

## **Protocol 1: Oral Administration (Human Clinical Studies)**

## Methodological & Application





This protocol is adapted from studies assessing liver function in patients with cirrhosis and other chronic liver diseases.[4][8]

#### A. Patient Preparation

- Fasting: Patients should fast for a minimum of 2 hours, though an overnight fast is often preferred.[8] They are allowed to drink water during the fasting period and the test.[8]
- Dietary Restrictions: Instruct patients to avoid <sup>13</sup>C-enriched foods (e.g., corn-based products)
   for at least 2 days prior to the test to ensure a stable baseline <sup>13</sup>CO<sub>2</sub> level.[8]
- Resting State: Patients should remain in a resting state (sitting or lying down) throughout the duration of the test.[8]

#### B. Materials and Reagents

- L-Galactose-1-13C (e.g., 100 mg).[4]
- Unlabeled carrier galactose (e.g., 25 g/m² body surface area).[4]
- Drinking water (for dissolving galactose).
- Breath collection tubes (e.g., glass Vacutainer tubes).[8]
- Straws for breath collection.

#### C. Test Procedure

- Baseline Sampling (t=0): Collect two baseline breath samples before administering the
  galactose solution.[8] To collect a sample, instruct the patient to take a deep breath, hold it
  for approximately 3 seconds, and then exhale gently through a straw into the collection tube.
   [8]
- Dose Preparation and Administration: Dissolve the L-Galactose-1-13C and the unlabeled carrier galactose in a standard volume of water. Administer the solution orally to the patient.
- Post-Dose Sampling: Collect duplicate breath samples at regular intervals. A common schedule is every 30 minutes for up to 4 hours for cirrhosis assessment.[4] For other



applications, sampling at 60, 90, and 120 minutes may be sufficient.[8]

- Sample Storage: Store the collected breath samples at room temperature until analysis.[8]
- D. Data Analysis and Interpretation
- ¹³CO² Measurement: Analyze the ¹³C/¹²C isotope ratio in the exhaled CO² using an appropriate analytical instrument (e.g., isotope ratio mass spectrometer).
- Calculation: Results are often expressed as the percentage of the administered <sup>13</sup>C dose recovered per hour (%dose/h) or as the cumulative percentage of the dose recovered (CUMPCD) over the test duration.[1][8]
- Interpretation: A lower CUMPCD or %dose/h value compared to healthy controls is indicative of impaired hepatic metabolic function.

# Protocol 2: Intravenous Administration (Preclinical Research)

This protocol is based on studies conducted in animal models (e.g., rats) to investigate the correlation between GBT and liver mass.[9][10]

#### A. Animal Preparation

- Anesthesia: Anesthetize the animal (e.g., with Nembutal) to maintain a stable state during the procedure.[9]
- Catheterization: Place a catheter in a suitable vein (e.g., femoral vein) for the administration of the test substance.[9]
- B. Materials and Reagents
- L-Galactose-1-13C solution for injection.
- Anesthetic agent.
- Metabolic cage or system for collecting expired air.



#### C. Test Procedure

- Baseline Sampling: Collect baseline expiratory air before the injection.
- Dose Administration: Administer a bolus of L-Galactose-1-13C intravenously. A typical dose in rat models is 100 mg/kg.[9][10]
- Expiratory Air Collection: Continuously or intermittently measure the <sup>13</sup>CO<sub>2</sub> levels in the expired air for a period of 60 to 120 minutes.[9][10]
- D. Data Analysis and Interpretation
- <sup>13</sup>CO<sub>2</sub> Measurement: Quantify the <sup>13</sup>CO<sub>2</sub> concentration in the collected air samples.
- Calculation: Determine the total <sup>13</sup>CO<sub>2</sub> output over a specific period (e.g., S(30)) or the single point <sup>13</sup>CO<sub>2</sub> level at a specific time (e.g., SP(25)).[9]
- Interpretation: In preclinical models, these values show a strong positive correlation with functional liver mass.[9][10] A lower <sup>13</sup>CO<sub>2</sub> output signifies reduced hepatic function or mass.



Click to download full resolution via product page

Caption: Logic diagram of GBT outcomes in healthy vs. impaired liver.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-breath tests in hepatology (cytosolic liver function) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utility of the 13C-galactose breath test as a measure of liver function PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lactosolution.com [lactosolution.com]
- 6. europeanreview.org [europeanreview.org]
- 7. [13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 1-13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 9. [1-(13)C]Galactose breath test for quantitative measurement of liver function in a short period PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [1-(13)C] breath test of galactose and fructose for quantitative liver function PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: L-Galactose-<sup>13</sup>C-1 Breath Test for Liver Function Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400809#l-galactose-13c-1-breath-test-for-liver-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com